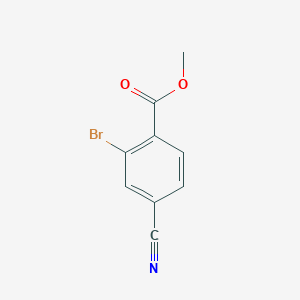
Aluminium tris(trifluoroacetate)
Overview
Description
Aluminium tris(trifluoroacetate) is an organofluorine compound with the chemical formula Al(C2F3O2)3. It is a colorless, crystalline solid that is soluble in organic solvents. It is widely used in organic synthesis, as a catalyst, and as a reagent for the preparation of other compounds. It is also used in the manufacture of pharmaceuticals, dyes, and photographic chemicals.
Scientific Research Applications
Synthesis of Coordination Compounds Aluminium tris(trifluoroacetate) is utilized in the synthesis of various coordination compounds. For example, it reacts with fluorosulphuric acid to form aluminium tris(fluorosulphate), which exhibits a polymeric structure with bridging bidentate fluorosulphate groups, leading to hexacoordination around aluminium. This reaction is instrumental in the study and development of coordination chemistry and complex compounds (Singh & Verma, 1983).
Structural Investigations in Metal-organic Chemistry Aluminium tris(trifluoroacetate) plays a role in structural investigations in metal-organic chemistry. For instance, it is involved in the synthesis and characterization of tris(ethyl acetoacetate)aluminium(III), which helps in understanding the stereoisomeric complexities and crystalline structures of metal-organic compounds (Kurajica et al., 2014).
Preparation of Double Trifluoracetates of Lanthanoids with Aluminium The preparation of double trifluoroacetates of lanthanoids with aluminium involves the use of aluminium tris(trifluoroacetate). This synthesis leads to compounds that exhibit interesting properties and structures, contributing to the field of inorganic chemistry and materials science (Misra & Singh, 1981).
Development of Organic Light-emitting Diodes (OLEDs) Aluminium tris(trifluoroacetate) is involved in the study of organic light-emitting diodes (OLEDs). Research includes investigating the electronic structure of OLED materials such as tris(8-hydroxyquinoline)aluminum(III), a key component in OLEDs. This research aids in improving the efficiency and performance of OLED devices (Halls & Schlegel, 2001).
Research on Aluminium Tolerance in Plants Studies involving aluminium tris(trifluoroacetate) extend to the field of botany, particularly in understanding the mechanisms of aluminium tolerance in plants. Research in this area helps in developing crops that can thrive in acidic soils, which are typically high in aluminium content (Delhaize, Ma, & Ryan, 2012).
Catalysis in Reduction Chemistry Aluminium tris(trifluoroacetate) is also noted for its application in catalysis, especially in reduction chemistry. Its use in catalytic reduction processes such as hydrogenation and hydrosilylation highlights its versatility and importance in industrial chemistry (Nikonov, 2017).
Pyrolytic Routes to Fluoride Glasses In the synthesis of fluoride glasses, aluminium tris(trifluoroacetate) is employed for the preparation of glasses in various systems. This application is significant in materials science, particularly in the development of novel glass materials with unique properties (Wagener & Rüssel, 1993).
Mechanism of Action
Target of Action
Aluminium tris(trifluoroacetate) is primarily used in the field of optical applications . It is involved in the synthesis of aluminium fluorides, which are used in optical and anti-reflecting coatings .
Mode of Action
The compound works by modifying the conditions of the fluorolytic sol–gel synthesis of aluminium fluorides . This process results in the formation of transparent sols with low viscosities . These sols consist mainly of small oligomeric or cluster units of aluminium fluoride .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of aluminium fluorides . These fluorides are then used in various optical applications .
Pharmacokinetics
It’s known that the compound can be used to create sol particles that can be re-dispersed transparently in organic solvents . This suggests that the compound may have good solubility properties.
Result of Action
The primary result of Aluminium tris(trifluoroacetate)'s action is the formation of aluminium fluorides in liquid phase . These fluorides can be used in optical applications, including the creation of optical and anti-reflecting coatings .
Action Environment
The action of Aluminium tris(trifluoroacetate) is influenced by the conditions of the fluorolytic sol–gel synthesis process . Modifying these conditions allows for the creation of aluminium fluorides with specific properties . The compound is also stable in the environment and resistant to further degradation .
Biochemical Analysis
Cellular Effects
The effects of aluminium tris(trifluoroacetate) on cellular processes are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to inhibit the proliferation of osteoblasts and chondrocytes, which are essential for bone and cartilage formation . This inhibition is likely due to the compound’s interaction with cell surface receptors and intracellular signaling molecules, leading to altered gene expression and metabolic activity. Furthermore, aluminium tris(trifluoroacetate) can induce oxidative stress in cells, resulting in the activation of stress response pathways and potential cell damage .
Molecular Mechanism
At the molecular level, aluminium tris(trifluoroacetate) exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, aluminium tris(trifluoroacetate) can inhibit enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular function . Additionally, the compound can induce conformational changes in proteins, affecting their stability and activity. These molecular interactions are critical in understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of aluminium tris(trifluoroacetate) in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to aluminium tris(trifluoroacetate) can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity. In vivo studies have also demonstrated that the compound can have long-term effects on tissue function and overall organism health, particularly at higher concentrations .
Dosage Effects in Animal Models
The effects of aluminium tris(trifluoroacetate) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular and tissue function. As the dosage increases, the compound’s effects become more pronounced, potentially leading to toxic or adverse effects. For example, high doses of aluminium tris(trifluoroacetate) have been associated with liver hypertrophy and other signs of toxicity in animal studies . These findings highlight the importance of careful dosage management in experimental and therapeutic applications of the compound.
Metabolic Pathways
Aluminium tris(trifluoroacetate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence carbohydrate metabolism, lipid metabolism, and protein synthesis by modulating the activity of key metabolic enzymes . For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of aluminium tris(trifluoroacetate) within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles . The localization and accumulation of aluminium tris(trifluoroacetate) are influenced by its chemical properties and interactions with cellular components. For example, the compound’s affinity for certain proteins and membranes can affect its distribution and overall cellular impact.
Subcellular Localization
The subcellular localization of aluminium tris(trifluoroacetate) is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals For instance, aluminium tris(trifluoroacetate) may be directed to the mitochondria, where it can influence mitochondrial function and energy production Additionally, the compound’s interaction with nuclear proteins can affect gene expression and DNA repair processes
Properties
IUPAC Name |
aluminum;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYDXYVSFFWRER-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6AlF9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626829 | |
| Record name | Aluminium tris(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36554-89-9 | |
| Record name | Aluminium tris(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






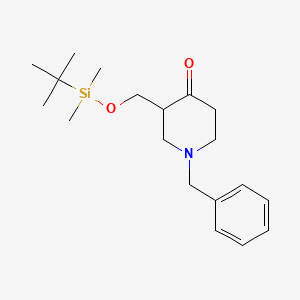
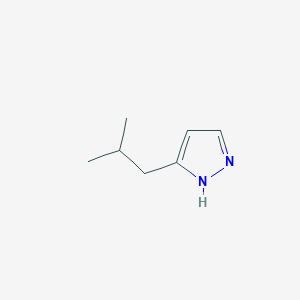
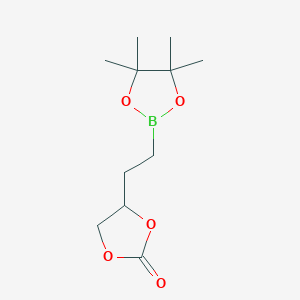
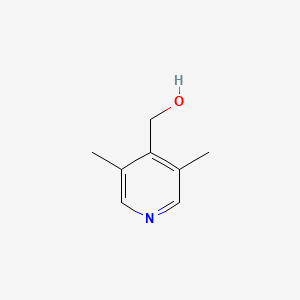

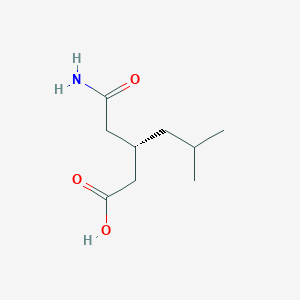
![1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)](/img/structure/B1604120.png)


